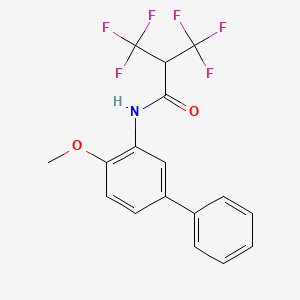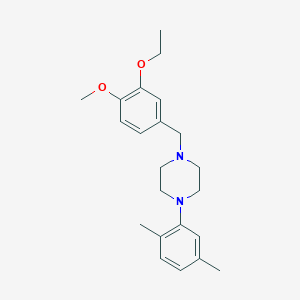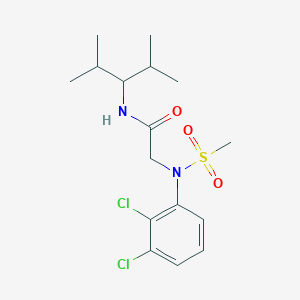![molecular formula C21H20N2O3 B4921970 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4921970.png)
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone, also known as AQ-13, is a synthetic naphthoquinone derivative with potential anticancer properties. It belongs to the class of compounds called 1,4-naphthoquinones, which are known for their diverse biological activities. AQ-13 was first synthesized in the early 2000s and has since been the subject of extensive scientific research due to its promising anticancer properties.
作用機序
The exact mechanism of action of 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone is not fully understood, but it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone may also induce oxidative stress and disrupt mitochondrial function in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the expression of genes involved in cancer cell proliferation. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
実験室実験の利点と制限
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical properties. It is also relatively easy to synthesize and purify. However, 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has some limitations as a research tool. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability in solution, which can make it difficult to store and transport.
将来の方向性
There are several future directions for research on 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone and to optimize its chemical properties for use as a research tool and potential therapeutic agent.
In conclusion, 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone is a synthetic naphthoquinone derivative with promising anticancer properties. It has been extensively studied for its potential as an anticancer agent and has shown to inhibit the growth of various cancer cell lines. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand its mechanism of action and to optimize its chemical properties for use as a research tool and potential therapeutic agent.
合成法
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone can be synthesized using a variety of methods, including the reaction of 3-hydroxyacetophenone with piperidine and subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Another method involves the reaction of 2-hydroxy-1,4-naphthoquinone with piperidine and subsequent reduction with sodium borohydride. Both methods have been shown to yield high purity 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone.
科学的研究の応用
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
特性
IUPAC Name |
2-(3-hydroxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-15-8-6-7-14(13-15)22-18-19(23-11-4-1-5-12-23)21(26)17-10-3-2-9-16(17)20(18)25/h2-3,6-10,13,22,24H,1,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKKXGUBCFUKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4921894.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)
![3-(4-methoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4921922.png)
![N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
![4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B4921937.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B4921940.png)

![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)

![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4921989.png)